molecular formula C24H25N3O5S2 B2627119 N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide CAS No. 851781-53-8

N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

Cat. No.: B2627119
CAS No.: 851781-53-8
M. Wt: 499.6
InChI Key: JKTLVRNIVUYKOV-UHFFFAOYSA-N
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Description

N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Biofilm Inhibition

The compound has been synthesized and evaluated for its antibacterial properties. A study focused on the synthesis of new N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides, indicating their potential as antibacterial agents against Escherichia coli. Some derivatives were recognized as effective inhibitors of this bacterial strain, demonstrating their utility in the development of less cytotoxic therapeutic agents (Abbasi et al., 2019).

Photodynamic Therapy for Cancer Treatment

Another research avenue involves the development of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups. These compounds are characterized by their high singlet oxygen quantum yield and are considered beneficial for photodynamic therapy applications. Their properties suggest a significant potential for use as Type II photosensitizers in the treatment of cancer, owing to their excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Cytotoxicity and Carbonic Anhydrase Inhibition

A series of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized and evaluated for their cytotoxicity and potential as carbonic anhydrase inhibitors. These compounds demonstrated interesting cytotoxic activities, important for further anti-tumor activity studies, while also strongly inhibiting human cytosolic isoforms hCA I and II, indicating their potential in therapeutic applications (Gul et al., 2016).

Properties

IUPAC Name

N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-3-33(28,29)26-20-13-9-18(10-14-20)23-17-24(19-11-15-21(32-2)16-12-19)27(25-23)34(30,31)22-7-5-4-6-8-22/h4-16,24,26H,3,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTLVRNIVUYKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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